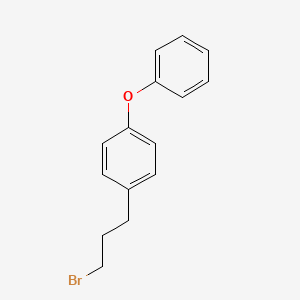

p-3-Bromopropylphenyl phenyl ether

Description

Contextualization within Aromatic Ether Chemistry

Aromatic ethers are a well-established class of organic compounds characterized by an ether linkage (R-O-R') where both R and R' are aryl groups, or one is an aryl and the other an alkyl group. These compounds, including diphenyl ether and its derivatives, are known for their thermal stability and are used as heat transfer fluids, flame retardants, and intermediates in the synthesis of more complex molecules. The introduction of a reactive functional group, such as a bromopropyl chain, onto the aromatic framework, as in the case of p-3-bromopropylphenyl phenyl ether, would theoretically create a bifunctional molecule. This structure would possess the stable aromatic ether core and a reactive alkyl bromide handle, making it a potentially valuable intermediate for further chemical modifications.

However, a thorough search of scientific databases reveals a significant lack of specific research on this compound. While the synthesis and reactions of similar compounds, such as 1-bromo-4-phenoxybenzene (B89831) and 3-bromopropyl phenyl ether, are documented, this specific isomer with the bromopropyl group in the para position of one of the phenyl rings remains largely unexplored in the scientific literature.

Significance in Contemporary Organic Synthesis and Material Science Precursors

The hypothetical significance of this compound lies in its potential as a versatile precursor. In organic synthesis, the bromopropyl group could be used in a variety of nucleophilic substitution reactions to introduce new functional groups or to tether the phenyl ether moiety to other molecules. For instance, it could react with amines, alcohols, thiols, or carbanions to form a wide range of derivatives.

In material science, this compound could serve as a monomer or a modifying agent for polymers. The phenyl ether backbone is a common structural motif in high-performance polymers like polyether ether ketone (PEEK) and polyether sulfone (PES), bestowing them with high thermal and chemical resistance. The bromopropyl group could be used to graft these properties onto other polymer chains or to create novel polymer architectures. However, without experimental data, these potential applications remain purely speculative.

Overview of Current Research Trajectories Involving this compound

A detailed review of current chemical research reveals no active or recent research trajectories specifically focused on this compound. Searches in prominent scientific databases and journals did not yield any studies detailing its synthesis, characterization, or application. The research landscape is populated with studies on related compounds, which can offer some insights into potential synthetic routes. For example, the alkylation of p-phenoxyphenol with 1,3-dibromopropane (B121459) in the presence of a base is a plausible, though undocumented, method for its synthesis.

Research Gaps and Unexplored Avenues Concerning this compound

The most significant research gap concerning this compound is its very existence and characterization in the scientific literature. The primary and most crucial unexplored avenue is its synthesis and purification. Establishing a reliable synthetic protocol would be the first step to unlocking its potential.

Once synthesized, a thorough characterization of its physical and chemical properties would be necessary. This would include determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry). Following this, a systematic exploration of its reactivity could be undertaken. This would involve studying its behavior in various organic reactions and evaluating its potential as a monomer in polymerization reactions. The exploration of this compound could open up new avenues in the development of functional materials and complex organic molecules.

Table of Physical and Chemical Properties of Related Compounds:

Since no data is available for this compound, the following table presents data for structurally related compounds to provide some context.

| Property | 3-Bromopropyl phenyl ether | 1-Bromo-4-phenoxybenzene |

| CAS Number | 588-63-6 | 101-55-3 |

| Molecular Formula | C9H11BrO | C12H9BrO |

| Molecular Weight | 215.09 g/mol | 249.10 g/mol |

| Appearance | Light brown liquid | White or off-white crystalline solid. ontosight.ai |

| Boiling Point | 130-134 °C/14 mmHg ichemical.com | 305 °C sigmaaldrich.com |

| Melting Point | 10-11 °C ichemical.com | 18 °C sigmaaldrich.com |

| Density | 1.365 g/mL at 25 °C ichemical.com | - |

Structure

3D Structure

Properties

CAS No. |

16251-33-5 |

|---|---|

Molecular Formula |

C15H15BrO |

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-phenoxybenzene |

InChI |

InChI=1S/C15H15BrO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |

InChI Key |

VIHFJHLOQRVNFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of P 3 Bromopropylphenyl Phenyl Ether

Historical Development of p-3-Bromopropylphenyl Phenyl Ether Synthesis Routes

The synthesis of diaryl ethers, the structural core of this compound, has a rich history dating back to the late 19th and early 20th centuries. The primary challenge has always been the formation of the C-O bond between two aromatic rings, which is inherently more difficult than forming an alkyl-aryl ether bond.

The earliest and most prominent method developed was the Ullmann condensation, first reported by Fritz Ullmann in 1905. organic-chemistry.orgnist.gov This reaction, involving the copper-catalyzed coupling of a phenol (B47542) with an aryl halide, became the cornerstone of diaryl ether synthesis for many decades. organic-chemistry.orgwikipedia.org The classical Ullmann conditions, however, were often harsh, requiring high temperatures (typically 100-220 °C) and stoichiometric amounts of copper, which limited its application to more robust molecules. organic-chemistry.org

Slightly predating the Ullmann reaction, the Williamson ether synthesis, discovered in 1850, provided a versatile method for forming ethers through the SN2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com While primarily used for alkyl ethers, adaptations of this method would become crucial for the synthesis of molecules like this compound, specifically for introducing the alkyl side chain onto a pre-formed diaryl ether core.

The latter half of the 20th century and the early 21st century saw the advent of modern catalytic methods, largely driven by the development of palladium and copper-based catalysts for cross-coupling reactions. These newer methods offered milder reaction conditions, greater functional group tolerance, and higher yields, revolutionizing the synthesis of complex diaryl ethers. nih.gov

Classical Ether Synthesis Approaches Applied to this compound

The synthesis of this compound can be strategically approached by first forming the diaryl ether backbone, p-phenoxyphenol, and then introducing the 3-bromopropyl group, or by assembling the molecule from precursors that already contain parts of the final structure.

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a highly effective and straightforward method for attaching the 3-bromopropyl side chain to a phenolic diaryl ether precursor. masterorganicchemistry.comyoutube.com The most logical precursor for this approach is p-phenoxyphenol. The synthesis would proceed by first deprotonating the phenol to form the more nucleophilic phenoxide, which then reacts with a suitable three-carbon electrophile.

A plausible and efficient route involves the reaction of p-phenoxyphenol with 1,3-dibromopropane (B121459). In this reaction, one of the bromine atoms in 1,3-dibromopropane acts as the leaving group in the SN2 reaction with the phenoxide. The use of a base is crucial to deprotonate the phenolic hydroxyl group.

Reaction Scheme:

p-Phenoxyphenol + 1,3-Dibromopropane → this compound

The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reactants | Base | Solvent | Temperature | Typical Yield |

| p-Phenoxyphenol, 1,3-Dibromopropane | K₂CO₃ | DMF | Room Temp. to 80 °C | Moderate to High |

| p-Phenoxyphenol, 1,3-Dibromopropane | NaH | THF/DMF | 0 °C to Room Temp. | High |

This table represents typical conditions for Williamson ether synthesis and is based on general principles of the reaction.

An alternative, though less direct, Williamson approach would involve the synthesis of 1-bromo-4-(3-bromopropyl)benzene (B2500250) and its subsequent reaction with phenol. However, the synthesis of the substituted bromobenzene (B47551) itself can be multi-stepped.

Ullmann Condensation Variations

The Ullmann condensation is traditionally used to form the diaryl ether bond (Ar-O-Ar). wikipedia.orgorganic-chemistry.org To synthesize this compound, one could envision a coupling between a phenol and an aryl halide. A hypothetical Ullmann reaction could involve the coupling of phenol with 1-bromo-4-(3-bromopropyl)benzene.

Reaction Scheme:

Phenol + 1-Bromo-4-(3-bromopropyl)benzene --(Cu catalyst)--> this compound

However, the classical Ullmann conditions are quite harsh, often requiring high temperatures and polar solvents like pyridine (B92270) or DMF, which might not be compatible with the bromopropyl group, potentially leading to side reactions. wikipedia.orgnih.gov

| Reactants | Catalyst | Base | Solvent | Temperature |

| Phenol, 1-Bromo-4-(3-bromopropyl)benzene | Copper powder | K₂CO₃ | Pyridine/DMF | 150-200 °C |

This table represents hypothetical conditions for a classical Ullmann condensation for this specific target, based on general procedures.

A more practical application of the Ullmann reaction would be in the synthesis of the precursor, p-phenoxyphenol, by coupling phenol with p-bromophenol. This precursor can then be functionalized using the Williamson ether synthesis as described above.

Modern Catalytic Approaches for this compound Formation

Modern catalytic methods have largely superseded the classical Ullmann condensation for the synthesis of diaryl ethers due to their milder conditions and broader substrate scope. These methods would primarily be employed to construct the p-phenoxyphenyl core, which would then be alkylated.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, have become powerful tools for C-O bond formation. organic-chemistry.org The synthesis of the p-phenoxyphenol precursor could be achieved by coupling a phenol with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

For example, the coupling of phenol with p-bromophenol can be catalyzed by a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand.

Reaction Scheme (for precursor synthesis):

Phenol + p-Bromophenol --(Pd catalyst, Ligand, Base)--> p-Phenoxyphenol

| Catalyst System | Base | Solvent | Temperature |

| Pd(OAc)₂, Phosphine Ligand (e.g., BINAP) | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 °C |

| Pd₂(dba)₃, Buchwald Ligand | NaOtBu | Toluene | 80-110 °C |

This table represents typical conditions for palladium-catalyzed diaryl ether synthesis.

Once the p-phenoxyphenol is synthesized, the 3-bromopropyl group is introduced via a Williamson ether synthesis as previously described.

Copper-Mediated Etherifications

Modern copper-catalyzed etherification reactions are essentially improved versions of the Ullmann condensation, often referred to as Ullmann-type reactions. nih.gov These methods utilize copper salts, often in combination with ligands, which allows for lower reaction temperatures and improved yields. researchgate.netnih.gov

The synthesis of the p-phenoxyphenol precursor can be efficiently carried out using a copper catalyst, such as CuI, and a ligand like phenanthroline or picolinic acid. nih.gov

Reaction Scheme (for precursor synthesis):

Phenol + p-Bromophenol --(Cu catalyst, Ligand, Base)--> p-Phenoxyphenol

| Catalyst System | Base | Solvent | Temperature |

| CuI, Phenanthroline | Cs₂CO₃ | Toluene or Dioxane | 110-130 °C |

| CuI, Picolinic Acid | K₃PO₄ | DMSO | 80-100 °C |

This table represents typical conditions for modern copper-catalyzed diaryl ether synthesis based on literature for similar compounds. nih.gov

Following the successful synthesis of p-phenoxyphenol via these modern catalytic methods, the final step to obtain this compound is the Williamson ether synthesis with 1,3-dibromopropane. This two-step approach, combining a modern catalytic C-O bond formation with a classical alkylation, represents a robust and efficient strategy for the synthesis of the target compound.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound via the Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. Two principal pathways exist for the formation of this ether, each with distinct implications for regioselectivity. The preferred route involves the O-alkylation of p-phenoxyphenol with 1,3-dibromopropane.

Regioselectivity: The key challenge in the synthesis of aryl ethers from phenols is controlling O-alkylation versus C-alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. However, in the case of the Williamson ether synthesis, O-alkylation is generally favored. researchgate.net The selectivity of phenolate (B1203915) alkylation towards the oxygen atom is crucial for obtaining the desired alkyl phenyl ether. researchgate.net Factors that influence this regioselectivity include the solvent, the nature of the counter-ion, and the alkylating agent. The use of polar aprotic solvents and phase-transfer catalysts can significantly enhance the yield of the O-alkylated product. researchgate.netcrdeepjournal.org

The reaction between the sodium or potassium salt of p-phenoxyphenol and 1,3-dibromopropane will predominantly yield the desired this compound. The alternative, C-alkylation, where the propyl chain attaches to the aromatic ring, is generally a minor side product under typical Williamson conditions.

Stereoselectivity: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. masterorganicchemistry.com This mechanism involves a backside attack of the nucleophile (the phenoxide) on the carbon atom bearing the leaving group (the bromine atom). masterorganicchemistry.com In the synthesis of this compound from p-phenoxyphenol and 1,3-dibromopropane, the carbon atom undergoing substitution is achiral. Therefore, no new stereocenters are formed, and issues of stereoselectivity are not a primary concern in this specific synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. For the synthesis of this compound, several aspects of green chemistry can be considered to improve the environmental footprint of the process.

Solvent-Free and Aqueous Medium Syntheses

Traditional Williamson ether syntheses often employ volatile organic solvents (VOCs). A greener approach involves the use of phase-transfer catalysis (PTC), which can facilitate the reaction in a biphasic system, often with water as one of the phases, thereby reducing the reliance on large quantities of organic solvents. crdeepjournal.orgjetir.org PTC allows for the transfer of the phenoxide anion from the aqueous phase to the organic phase (containing the alkyl halide), where the reaction occurs. jetir.org This technique not only minimizes the use of hazardous solvents but can also lead to milder reaction conditions and improved yields. crdeepjournal.org

Atom Economy and E-Factor Analysis

Atom Economy: The atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. For the ideal synthesis of this compound from p-phenoxyphenol and 1,3-dibromopropane, the atom economy can be calculated as follows:

Reaction: C({12})H({10})O({2}) + C({3})H({6})Br({2}) (\rightarrow) C({15})H({15})BrO + HBr

Molecular Weight of p-phenoxyphenol (C({12})H({10})O(_{2})): 186.21 g/mol

Molecular Weight of 1,3-dibromopropane (C({3})H({6})Br(_{2})): 201.89 g/mol

Molecular Weight of this compound (C({15})H({15})BrO): 307.18 g/mol

Molecular Weight of HBr: 80.91 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (307.18 / (186.21 + 201.89)) x 100 (\approx) 79.1%

E-Factor (Environmental Factor): The E-factor is defined as the mass ratio of waste to the desired product. A lower E-factor signifies a greener process. For a typical laboratory-scale synthesis, the E-factor can be significant due to the use of solvents, reagents, and purification materials.

| Parameter | Value |

| Atom Economy | (\approx) 79.1% |

| E-Factor (Estimated Lab Scale) | 10 - 100 |

This is an interactive data table. The E-factor is an estimation and can vary significantly based on the specific experimental setup and scale.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider in the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time.

| Reaction Parameter | Condition | Rationale |

| Base | K({2})CO({3}), NaOH, NaH | To deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. The choice of base can influence reactivity and selectivity. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are generally preferred as they solvate the cation but not the anion, increasing the nucleophilicity of the phenoxide. |

| Temperature | 50-100 °C | Higher temperatures generally increase the reaction rate, but can also promote side reactions such as elimination or C-alkylation. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | A phase-transfer catalyst can be used to facilitate the reaction in a biphasic system, improving efficiency and simplifying workup. |

| Reactant Ratio | Excess 1,3-dibromopropane | Using an excess of the dihaloalkane can help to minimize the formation of the bis-ether byproduct. |

This is an interactive data table presenting typical conditions for the Williamson ether synthesis of the target compound.

By carefully controlling these parameters, yields of this compound can be significantly improved, often exceeding 80-90% on a laboratory scale.

Multistep Synthetic Sequences Incorporating this compound Precursors

The synthesis of this compound can be a key step within a larger synthetic sequence. Its precursors, such as p-phenoxyphenol, are valuable starting materials for the construction of more complex molecules. For instance, a plausible multistep synthesis could involve the initial formation of the ether linkage followed by further functionalization.

A representative synthetic sequence could be:

Williamson Ether Synthesis: Reaction of hydroquinone (B1673460) with bromobenzene to yield p-phenoxyphenol.

O-Alkylation: The synthesized p-phenoxyphenol is then reacted with 1,3-dibromopropane under optimized Williamson conditions to afford this compound.

Further Functionalization: The terminal bromine atom of this compound can then be displaced by a variety of nucleophiles (e.g., amines, azides, cyanides) to introduce further chemical diversity and create a library of derivatives for various applications.

This strategic approach allows for the modular construction of complex molecules where the this compound serves as a key bifunctional building block.

Reactivity and Mechanistic Studies of P 3 Bromopropylphenyl Phenyl Ether

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties of p-3-Bromopropylphenyl Phenyl Ether

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of this compound, the molecule presents two phenyl rings that can potentially undergo substitution. The phenoxy group (-OPh) is an activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. Conversely, the 3-bromopropylphenyl group is generally considered deactivating due to the electron-withdrawing nature of the ether oxygen and the alkyl chain.

The mechanism of EAS involves two primary steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of a Lewis acid catalyst is often required to generate a sufficiently strong electrophile to react with the relatively stable aromatic ring. masterorganicchemistry.com For instance, in the bromination of benzene, a Lewis acid like FeBr₃ is used to polarize the Br-Br bond, making one bromine atom more electrophilic.

The specific outcomes of EAS on this compound would depend on the reaction conditions and the nature of the electrophile. The activating effect of the phenoxy group would likely direct substitution to its ortho and para positions.

Nucleophilic Substitution Reactions Involving the Bromopropyl Group of this compound

The bromopropyl group is the primary site for nucleophilic substitution reactions in this compound. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. These reactions can proceed through two main mechanisms: Sₙ1 and Sₙ2.

Sₙ1 and Sₙ2 Pathways

The choice between the Sₙ1 and Sₙ2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent.

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile (bimolecular). youtube.com Primary alkyl halides, like the bromopropyl group in our compound of interest, generally favor the Sₙ2 pathway due to reduced steric hindrance. youtube.commasterorganicchemistry.com Strong nucleophiles and polar aprotic solvents also promote Sₙ2 reactions. youtube.com

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. masterorganicchemistry.com The first step, the departure of the leaving group to form the carbocation, is the slow, rate-determining step. masterorganicchemistry.com The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate (unimolecular). youtube.com Sₙ1 reactions are favored by substrates that can form stable carbocations (tertiary > secondary), weak nucleophiles, and polar protic solvents. youtube.com While the bromopropyl group is primary, under certain conditions that might promote rearrangement to a more stable secondary carbocation, an Sₙ1 pathway could be a minor contributor.

| Factor | Sₙ1 | Sₙ2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Kinetics | First order (rate = k[substrate]) | Second order (rate = k[substrate][nucleophile]) |

| Stereochemistry | Racemization | Inversion |

| Intermediate | Carbocation | None (transition state) |

Formation of Organometallic Derivatives (e.g., Grignard Reagents)

The bromopropyl group of this compound can be used to form organometallic reagents, most notably Grignard reagents. This reaction involves the treatment of the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

The mechanism involves the insertion of the magnesium atom into the carbon-bromine bond. youtube.com This process changes the polarity of the carbon atom. In the starting alkyl bromide, the carbon is electrophilic. In the resulting Grignard reagent (p-3-(magnesiobromo)propylphenyl phenyl ether), the carbon bonded to magnesium becomes highly nucleophilic and basic due to the low electronegativity of magnesium. youtube.comyoutube.com

The formation of a Grignard reagent is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will readily react with any acidic protons to quench the reagent. libretexts.orgyoutube.com

Once formed, this Grignard reagent is a powerful tool in organic synthesis, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. For example, it can react with:

Aldehydes and ketones to form secondary and tertiary alcohols, respectively. youtube.comyoutube.com

Carbon dioxide to produce a carboxylic acid after an acidic workup. youtube.comyoutube.com

Esters and acid chlorides to yield tertiary alcohols. youtube.com

Cleavage Reactions of the Ether Linkage in this compound

Ethers are generally unreactive and are often used as solvents in organic reactions. However, the ether linkage in this compound can be cleaved under harsh conditions, typically involving strong acids or reductive methods. libretexts.orglibretexts.org

Acid-Catalyzed Ether Cleavage

The cleavage of ethers with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a common method. libretexts.orglibretexts.org The reaction mechanism depends on the structure of the ether.

The first step in acid-catalyzed cleavage is the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, the reaction can proceed via either an Sₙ1 or Sₙ2 pathway. libretexts.orgmasterorganicchemistry.com

For ethers with primary alkyl groups, like the propyl group in our molecule, the cleavage typically follows an Sₙ2 mechanism. The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.org In the case of an aryl alkyl ether, the nucleophile will attack the alkyl carbon, as the sp²-hybridized carbon of the phenyl ring is resistant to Sₙ2 attack. libretexts.orgmasterorganicchemistry.com This would result in the formation of a phenol (B47542) and an alkyl halide. libretexts.org

For ethers with tertiary, benzylic, or allylic groups, the cleavage tends to occur through an Sₙ1 mechanism due to the stability of the corresponding carbocations. libretexts.orglibretexts.orgnih.gov

In the case of this compound, treatment with a strong acid like HBr would likely lead to the cleavage of the ether bond to produce phenol and 1,3-dibromopropane (B121459).

Reductive Cleavage Strategies

While acid-catalyzed cleavage is more common, reductive methods for ether cleavage exist, though they are less frequently employed for simple alkyl phenyl ethers. These methods often involve dissolving metals or other reducing agents and are typically used for specific types of ethers, such as benzyl (B1604629) ethers. The direct reductive cleavage of the C-O bond in this compound is not a standard transformation and would likely require specialized reagents and conditions.

Radical Reactions Involving this compound

The presence of a carbon-bromine bond in this compound makes it a potential substrate for radical reactions. The C-Br bond is weaker than C-H or C-C bonds and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate a primary alkyl radical.

The initiation step involves the formation of a bromine radical, which can then abstract a hydrogen atom or participate in other radical processes. byjus.com However, the most likely initiation event for this compound under typical radical conditions (e.g., using AIBN or benzoyl peroxide as an initiator) is the homolytic cleavage of the C-Br bond.

Initiation: p-Ph-O-Ph-(CH₂)₃-Br → p-Ph-O-Ph-(CH₂)₃• + Br•

Once formed, the 3-(p-phenoxyphenyl)propyl radical can undergo several propagation steps. One common pathway is hydrogen atom abstraction from a suitable donor, such as a solvent molecule or a purposefully added reagent like tributyltin hydride. libretexts.org

Propagation: p-Ph-O-Ph-(CH₂)₃• + H-donor → p-Ph-O-Ph-(CH₂)₃-H + donor•

Another significant reaction pathway for the generated radical is intramolecular cyclization, a common process in radical chemistry. wikipedia.org The 3-(p-phenoxyphenyl)propyl radical could potentially undergo cyclization to form a five- or six-membered ring, although the formation of a five-membered ring via 5-exo-trig cyclization would be kinetically favored according to Baldwin's rules. However, without a suitably positioned unsaturated group within the molecule, this pathway is unlikely.

In the presence of alkenes or other radical acceptors, the 3-(p-phenoxyphenyl)propyl radical can participate in intermolecular addition reactions.

Termination steps involve the combination of two radicals to form a stable, non-radical product. byjus.com

Termination Examples: 2 p-Ph-O-Ph-(CH₂)₃• → p-Ph-O-Ph-(CH₂)₂-CH₂-CH₂-(CH₂)₂-O-Ph-p p-Ph-O-Ph-(CH₂)₃• + Br• → p-Ph-O-Ph-(CH₂)₃-Br

The reactivity in radical reactions is highly dependent on the reaction conditions, including the choice of initiator, solvent, and the presence of any trapping agents. researchgate.net

Rearrangement Reactions and Isomerization Pathways

While the structure of this compound does not lend itself to the classic Claisen rearrangement, which requires an allyl vinyl ether or allyl aryl ether moiety, other types of rearrangements can be considered, particularly under thermal or catalytic conditions. byjus.comorganic-chemistry.org

The Fries rearrangement is a well-known reaction of phenyl esters that proceeds via an acylium ion intermediate to give hydroxyaryl ketones. While this compound is an ether, not an ester, related rearrangements of phenyl ethers have been observed, typically catalyzed by strong Lewis acids like aluminum chloride. acs.org These reactions often involve cleavage of the ether linkage followed by electrophilic attack of the resulting carbocation or a related species onto the aromatic ring, leading to C-alkylation of the phenol. For this compound, this could potentially lead to the formation of various alkylated phenol products, although such reactions are often complex and can yield a mixture of isomers.

Isomerization of the propyl chain itself is unlikely under most conditions. However, under forcing thermal conditions or in the presence of certain catalysts, skeletal rearrangements of the alkyl chain could theoretically occur, though this would likely be a minor and difficult-to-control process.

Thermal and Photochemical Transformations of this compound

Thermal Transformations: The thermal stability of this compound is primarily limited by the strengths of the C-Br and C-O bonds. The C-Br bond is the most likely to undergo homolytic cleavage at elevated temperatures, initiating radical decomposition pathways as described in section 3.4.

Photochemical Transformations: The photochemical behavior of this compound would be influenced by the absorption of UV light by the aromatic rings. Aromatic compounds can undergo a variety of photochemical reactions, including cycloadditions and photosubstitutions. rsc.orgacs.orgyoutube.comacs.org The excitation of the phenyl ether chromophore could lead to several decay pathways.

One possibility is the photochemical cleavage of the C-Br bond. The energy from the absorbed photon could be transferred to the alkyl chain, leading to homolysis and the formation of the 3-(p-phenoxyphenyl)propyl radical and a bromine radical. This process is analogous to the photochemical initiation of radical reactions. iu.edu

Another potential photochemical reaction is the cleavage of the ether C-O bond. While less common than C-Br cleavage, photo-induced ether cleavage can occur, particularly in the presence of sensitizers or under high-energy irradiation. rsc.org This would lead to the formation of a phenoxy radical and a p-3-bromopropylphenyl radical, or a phenyl radical and a p-3-bromopropoxyphenoxy radical, depending on which C-O bond breaks. These highly reactive radical intermediates would then undergo further reactions.

The specific products of the thermal and photochemical transformations of this compound have not been reported in the literature, and their formation would be highly dependent on the specific reaction conditions (e.g., temperature, wavelength of light, solvent, presence of oxygen).

Reaction Kinetics and Thermodynamic Considerations

Due to the lack of specific experimental studies on this compound, a quantitative analysis of its reaction kinetics and thermodynamics is not possible. However, a qualitative discussion based on the principles of physical organic chemistry can provide insight into the factors governing its reactivity.

Reaction Kinetics: The rates of the reactions discussed above would be governed by the activation energies of the respective transition states.

Radical Reactions: The rate of initiation of radical reactions would depend on the bond dissociation energy (BDE) of the C-Br bond. Lowering this energy, for instance through photochemical excitation, would increase the rate of radical formation. The subsequent propagation steps would depend on the rates of radical addition, abstraction, or cyclization, which are in turn influenced by steric and electronic factors. hope.eduyoutube.com

Rearrangement Reactions: Acid-catalyzed rearrangements would likely follow complex rate laws, with the rate depending on the concentrations of the ether, the acid catalyst, and the nature of the solvent. The formation of a stable carbocation intermediate would lower the activation energy and accelerate the reaction.

Thermal and Photochemical Transformations: The kinetics of thermal decomposition would be expected to follow first-order kinetics, with a rate constant dependent on temperature as described by the Arrhenius equation. Photochemical reaction rates would be dependent on the quantum yield of the specific photoreaction, which is the fraction of absorbed photons that lead to the desired product.

Illustrative Kinetic Data for Related Reaction Types

| Reaction Type | Example Reactant | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Radical Bromination | Acetone | Varies with [H⁺] and [Br₂] | Aqueous Solution | hope.edu |

| Claisen Rearrangement | Allyl phenyl ether | 3.2 x 10⁻⁵ s⁻¹ | 180 °C, neat | byjus.com |

| Ether Cleavage | Diethyl ether | Slow | Conc. HBr, heat | wikipedia.orgmasterorganicchemistry.com |

Thermodynamic Considerations: The feasibility of the potential reactions of this compound is determined by the change in Gibbs free energy (ΔG) for each process.

Rearrangement Reactions: The equilibrium position of any rearrangement will be determined by the relative thermodynamic stabilities of the starting material and the product. The formation of a more stable aromatic system, for instance, would provide a strong thermodynamic driving force.

Thermal and Photochemical Transformations: Thermal decomposition is an entropically driven process that becomes more favorable at higher temperatures. The products of decomposition will be those that are thermodynamically most stable under the reaction conditions.

Estimated Thermodynamic Data for Relevant Bonds

| Bond | Bond Dissociation Energy (kcal/mol) | Notes |

|---|---|---|

| C-Br (primary alkyl) | ~69 | Relatively weak, prone to homolytic cleavage |

| C-O (alkyl phenyl ether) | ~85 | Stronger than C-Br, but weaker than aromatic C-H |

| Aromatic C-H | ~111 | Very strong, less likely to break |

| Benzylic C-H | ~88 | Weaker than typical alkyl C-H |

Derivatization Strategies and Analogue Synthesis Based on P 3 Bromopropylphenyl Phenyl Ether Scaffold

Functional Group Interconversions of the Bromopropyl Moiety

Conversion to Amines and Amides

The bromo group can be readily displaced by nitrogen nucleophiles to yield amines and their corresponding amide derivatives. Primary amines can be synthesized by reacting p-3-bromopropylphenyl phenyl ether with an excess of ammonia. However, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. A more controlled approach involves the use of phthalimide (B116566) or azide (B81097) anions followed by reduction. For instance, the Gabriel synthesis, which utilizes potassium phthalimide followed by hydrolysis or hydrazinolysis, provides a clean route to the primary amine, 3-(4-phenoxyphenyl)propan-1-amine. nih.gov Alternatively, reaction with sodium azide to form an alkyl azide, followed by reduction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, also affords the primary amine in good yield.

Once the primary or secondary amine is obtained, it can be readily converted to a wide range of amides through acylation reactions. Treatment of the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) can produce the corresponding N-substituted amides. For example, reacting 3-(4-phenoxyphenyl)propan-1-amine with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield N-(3-(4-phenoxyphenyl)propyl)benzamide. The synthesis of various amides from different amine precursors is a well-established process. rsc.orgthieme-connect.denih.govnih.gov

| Starting Material | Reagents | Product | Reference(s) |

| This compound | 1. NaN3 2. LiAlH4 | 3-(4-Phenoxyphenyl)propan-1-amine | nih.gov |

| 3-(4-Phenoxyphenyl)propan-1-amine | Benzoyl chloride, Et3N | N-(3-(4-Phenoxyphenyl)propyl)benzamide | rsc.orgnih.gov |

| 3-(4-Phenoxyphenyl)propan-1-amine | Acetic anhydride | N-(3-(4-Phenoxyphenyl)propyl)acetamide | thieme-connect.denih.gov |

Thiol and Sulfide (B99878) Derivatives

The synthesis of thiols and sulfides from this compound can be achieved through nucleophilic substitution with sulfur-containing reagents. To obtain the corresponding thiol, 3-(4-phenoxyphenyl)propane-1-thiol, a common method involves reaction with thiourea (B124793) followed by hydrolysis. This two-step process first forms an isothiouronium salt, which is then cleaved under basic conditions to yield the thiol.

Symmetrical and unsymmetrical sulfides (thioethers) can also be prepared. Reaction of this compound with a pre-formed sodium or potassium salt of a thiol (a thiolate) leads to the formation of an unsymmetrical sulfide. For example, reacting this compound with sodium thiophenoxide would produce phenyl(3-(4-phenoxyphenyl)propyl)sulfane. Symmetrical sulfides can be synthesized by reacting two equivalents of the bromo starting material with one equivalent of sodium sulfide. The synthesis of poly(phenylene sulfide) (PPS) from p-dichlorobenzene and sodium sulfide highlights the utility of this type of reaction in polymer chemistry. google.com

| Starting Material | Reagents | Product | Reference(s) |

| This compound | 1. Thiourea 2. NaOH, H2O | 3-(4-Phenoxyphenyl)propane-1-thiol | N/A |

| This compound | Sodium thiophenoxide | Phenyl(3-(4-phenoxyphenyl)propyl)sulfane | google.com |

| 2 eq. This compound | Na2S | Bis(3-(4-phenoxyphenyl)propyl)sulfide | N/A |

Nitrile and Carboxylic Acid Derivatives

The introduction of a nitrile group, which can serve as a precursor to carboxylic acids and other functionalities, is readily accomplished by reacting this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This reaction proceeds via an SN2 mechanism to yield 4-(4-phenoxyphenyl)butanenitrile. prepchem.comontosight.aiorganic-chemistry.orgontosight.ai

The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, 4-(4-phenoxyphenyl)butanoic acid, under either acidic or basic conditions. chemsynthesis.comprepchem.com For instance, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will lead to the formation of the carboxylic acid. google.comwikipedia.orggoogle.com This two-step sequence provides a reliable method for extending the carbon chain by one atom and introducing a versatile carboxylic acid functionality.

| Starting Material | Reagents | Product | Reference(s) |

| This compound | NaCN, DMSO | 4-(4-Phenoxyphenyl)butanenitrile | prepchem.comontosight.ai |

| 4-(4-Phenoxyphenyl)butanenitrile | H2SO4, H2O, heat | 4-(4-Phenoxyphenyl)butanoic acid | chemsynthesis.comprepchem.comgoogle.com |

Alkene and Alkyne Transformations

The bromopropyl group can also be a precursor to unsaturated systems like alkenes and alkynes. The formation of an alkene, 4-phenoxy-1-(prop-1-en-1-yl)benzene, can be achieved through an elimination reaction. Treating this compound with a strong, non-nucleophilic base such as potassium tert-butoxide will promote the removal of HBr and the formation of a double bond.

The synthesis of alkynes requires a multi-step approach. One possible route involves a double dehydrohalogenation of a dihalide. For example, the starting bromoalkane could be converted to a vicinal dihalide, which can then be treated with a strong base like sodium amide to form the alkyne. A more direct approach for introducing an alkyne functionality would be to use the bromo group to alkylate an acetylide anion. For instance, reacting this compound with sodium acetylide would yield 1-phenoxy-4-(pent-4-yn-1-yl)benzene. The synthesis of various alkyne derivatives from alkyl halides is a well-documented process. nih.govnih.govplos.orgsemanticscholar.org

| Starting Material | Reagents | Product | Reference(s) |

| This compound | Potassium tert-butoxide | 4-Phenoxy-1-(prop-1-en-1-yl)benzene | N/A |

| This compound | Sodium acetylide | 1-Phenoxy-4-(pent-4-yn-1-yl)benzene | nih.govnih.gov |

Modification of the Phenyl Moieties via Aromatic Functionalization

The two phenyl rings of this compound are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The phenoxy group is an ortho-, para-directing activator, while the propylphenyl group is also an ortho-, para-directing activator, albeit weaker. This directing effect will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions that can be performed include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). fiveable.melibretexts.orgchegg.comreddit.com The specific reaction conditions and the choice of reagents will determine the nature and position of the substituent on the aromatic rings. For example, nitration would likely lead to the introduction of a nitro group at the ortho or para position relative to the phenoxy group.

Synthesis of Polymeric Precursors and Monomers from this compound

The this compound scaffold can be utilized in the synthesis of monomers for polymerization. For instance, the bromopropyl group can be converted to a polymerizable functional group, such as a vinyl or an acrylate (B77674) group.

One approach is to first convert the bromo group to a hydroxyl group via reaction with a hydroxide salt. The resulting alcohol can then be esterified with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylate or methacrylate (B99206) monomer. Alternatively, the alcohol can be dehydrated to form a vinyl group. The polymerization of vinyl ethers and related monomers is an active area of research. acs.orgubc.caontosight.aiacs.orgresearchgate.netfigshare.comacs.orgnih.govinrim.it These monomers, containing the bulky and potentially functionalizable phenoxyphenyl side chain, could then be polymerized using various techniques, such as free radical polymerization or controlled radical polymerization methods like RAFT or ATRP, to generate polymers with unique properties.

Design and Synthesis of Structurally Related Ether Analogues for Structure-Property Relationship Studies

The design and synthesis of analogues based on the this compound scaffold can be systematically approached by modifying its core components: the phenyl rings, the ether linkage, and the bromopropyl chain. Such modifications are crucial for conducting structure-property relationship (SPR) and quantitative structure-activity relationship (QSAR) studies, which aim to correlate molecular structure with physical, chemical, or biological properties. nih.govresearchgate.netnih.gov

The reactive handle for many derivatization strategies is the terminal bromine atom of the propyl chain. This electrophilic center is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, reaction with various amines can lead to a library of amino-ether analogues. These modifications can significantly alter the molecule's polarity, basicity, and potential for hydrogen bonding, which are critical determinants of its interaction with biological targets.

Furthermore, substitution on the aromatic rings offers a powerful tool for fine-tuning the electronic and steric properties of the scaffold. The introduction of electron-withdrawing or electron-donating groups at various positions on either phenyl ring can modulate the molecule's reactivity and its potential for pi-stacking interactions.

A study on p-amino-diphenyl ether analogues demonstrated that their inhibitory activities on cytochrome P-450 were correlated with quantum chemical indexes such as the energy level of the lowest unoccupied molecular orbital (ELUMO) and the nucleophilic superdelocalizabilities of the nitrogen and oxygen atoms. nih.gov This highlights the importance of electronic properties in determining biological activity and underscores the value of synthesizing a diverse set of analogues for QSAR studies. nih.gov

The synthesis of such analogues can be achieved through various established synthetic methodologies. The initial synthesis of the this compound scaffold itself would likely involve the Williamson ether synthesis, reacting a p-substituted phenol (B47542) with a 1,3-dihalopropane. Subsequent derivatization would then proceed from this common intermediate.

To systematically explore the structure-property relationships, a matrix of analogues can be designed, as illustrated in the table below. This approach allows for the independent and combined effects of different structural modifications to be evaluated.

| Scaffold Modification | Rationale for Modification | Potential Synthetic Route | Expected Impact on Properties |

| Variation of the Propyl Chain Length | To probe the optimal distance between the phenyl ether moiety and a potential interacting partner. | Reaction of p-hydroxyphenyl phenyl ether with various α,ω-dihaloalkanes. | Alteration of lipophilicity and conformational flexibility. |

| Replacement of the Bromine Atom | Introduction of diverse functional groups to modulate polarity, charge, and hydrogen bonding capacity. | Nucleophilic substitution with amines, thiols, azides, cyanides, etc. | Significant changes in physicochemical properties and biological activity. |

| Substitution on the Phenyl Rings | Fine-tuning of electronic properties (electron-donating or -withdrawing) and steric hindrance. | Use of appropriately substituted phenols or phenyl halides in the initial ether synthesis. | Modulation of metabolic stability, receptor binding affinity, and pharmacokinetic profile. |

| Modification of the Ether Linkage | To investigate the role of the heteroatom in conformational preference and electronic communication between the rings. | Synthesis of thioether or selenoether analogues via reaction of a thiophenol or selenophenol. | Changes in bond angles, bond lengths, and overall molecular geometry. |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. While the parent this compound is achiral, chiral centers can be introduced through various synthetic strategies, leading to enantiomerically pure or enriched derivatives.

One approach to creating chiral derivatives is to introduce a stereocenter on the propyl chain. For example, if the bromine atom is located at the 2-position of the propyl chain (p-(2-bromopropyl)phenyl phenyl ether), a chiral center is created. The stereoselective synthesis of such a compound could be achieved through several methods, including the use of chiral starting materials or asymmetric catalysis.

A powerful technique for the synthesis of chiral molecules is dynamic kinetic resolution (DKR). encyclopedia.pubmdpi.com This method combines a rapid racemization of the starting material with a highly enantioselective reaction, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. For instance, a racemic secondary alcohol precursor to a chiral ether derivative could be resolved using a lipase (B570770) in combination with a metal catalyst that facilitates in-situ racemization of the unreacted enantiomer. encyclopedia.pubmdpi.com

Another strategy involves the use of chiral catalysts in reactions that create the stereocenter. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol using a chiral borane (B79455) reagent or a transition metal complex with a chiral ligand can yield an enantiomerically enriched alcohol. google.com This chiral alcohol can then be converted to the desired ether derivative.

The synthesis of chiral azacrown ethers derived from α-D-glucose has demonstrated how a chiral scaffold can influence the stereochemical outcome of a reaction. clockss.org Although structurally different from the this compound scaffold, the principles of using a chiral auxiliary to direct the stereoselective formation of a new stereocenter are broadly applicable.

The table below outlines potential strategies for the stereoselective synthesis of chiral derivatives of the this compound scaffold.

| Chiral Moiety | Synthetic Strategy | Key Features | Example Precursor |

| Chiral Propyl Chain | Asymmetric reduction of a propiophenone (B1677668) precursor. | Use of chiral reducing agents (e.g., CBS catalyst) or chiral metal hydrides. | p-(3-Oxopropyl)phenyl phenyl ether |

| Chiral Propyl Chain | Kinetic resolution of a racemic secondary alcohol. | Enzymatic acylation or hydrolysis to separate enantiomers. | Racemic p-(3-hydroxypropyl)phenyl phenyl ether |

| Chiral Propyl Chain | Sharpless asymmetric dihydroxylation of an alkene precursor. | Use of osmium tetroxide with a chiral ligand to create a chiral diol. | p-(Allyl)phenyl phenyl ether |

| Chiral Ether Linkage | Not directly applicable to this scaffold without significant modification. | - | - |

The development of stereoselective syntheses for chiral derivatives is a critical step in drug discovery and materials science, as it allows for the investigation of the specific interactions of each enantiomer, leading to safer and more effective products.

Applications in Advanced Materials Science and Engineering

Role as a Monomer in Polymer Synthesis

The structure of p-3-Bromopropylphenyl phenyl ether suggests its potential use as a monomer in the synthesis of advanced polymers, particularly polyethers and poly(aryl ether)s.

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and resistance to chemical degradation nih.gov. They are typically synthesized via nucleophilic aromatic substitution reactions capes.gov.br. In this context, the phenoxy group of this compound could potentially react with an activated aryl halide monomer, or the bromopropyl group could undergo nucleophilic substitution with a phenoxide monomer. While specific studies detailing the use of this compound as a primary monomer are not prevalent, its structure is analogous to other monomers used in the synthesis of poly(aryl ether)s. The incorporation of the flexible propyl ether linkage into the polymer backbone would be expected to influence the material's properties, potentially enhancing solubility and lowering the glass transition temperature, which can be advantageous for processability.

Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers by creating a three-dimensional network structure nih.govnih.gov. The reactive bromopropyl group of this compound makes it a potential candidate for a cross-linking agent. This functionality can react with suitable functional groups within existing polymer chains, such as hydroxyl or amine groups, to form covalent bonds that link the chains together. The efficiency and nature of the cross-linking would depend on the specific polymer matrix and the reaction conditions employed. For instance, in epoxy resin systems, while isocyanates are common cross-linkers, the principle of using a reactive functional group to create a network is similar.

Functionalization of Surfaces and Nanomaterials

The ability to modify the surfaces of materials at the molecular level is crucial for developing advanced functional materials. The chemical structure of this compound allows for its potential use in surface functionalization.

Graphene and carbon nanotubes possess exceptional mechanical and electrical properties, but their application can be limited by their tendency to agglomerate and their poor interfacial adhesion with polymer matrices. Surface functionalization can overcome these challenges youtube.com. The bromopropyl group of this compound could be utilized for grafting these molecules onto the surfaces of carbon nanotubes or graphene oxide. This could be achieved through reactions with functional groups present on the nanoparticle surface, such as hydroxyl or carboxyl groups on graphene oxide sigmaaldrich.com. The attached phenyl ether groups would alter the surface chemistry of the nanoparticles, potentially improving their dispersion in specific solvents or polymer matrices and enhancing the interfacial interactions. While specific studies using this compound for this purpose are not widely reported, the principle of using alkyl halides for nanoparticle functionalization is well-established researchgate.net.

The performance of electrodes and catalytic supports is highly dependent on their surface properties google.comresearchgate.netresearchgate.net. Modifying these surfaces with organic molecules can alter their electronic properties, hydrophobicity, and reactivity. The this compound molecule could be attached to electrode surfaces or catalytic supports through its bromopropyl group. For instance, it could react with hydroxyl groups on a silica (B1680970) support, a common material for catalysts researchgate.net. The resulting layer of phenyl ether groups could create a more hydrophobic surface or act as a spacer for the attachment of other functional molecules. In the context of electrodes, such a modification could influence the electrode-electrolyte interface, potentially affecting charge transfer characteristics google.com.

Precursor for Advanced Organic Electronic Materials

The structure of this compound is well-suited for the synthesis of larger, more complex molecules required for organic electronic devices. The phenoxyphenyl group provides a stable aromatic core with desirable electronic properties, while the bromopropyl chain offers a reactive site for building larger molecular architectures through various coupling reactions. topmostchemical.com

Development of Organic Light-Emitting Diodes (OLEDs) Precursors

In the field of OLEDs, host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopants. ossila.comnih.gov The design of these host materials is crucial for achieving high efficiency and long operational lifetimes. rsc.org The phenoxyphenyl moiety present in this compound is a structural component found in some advanced host materials. researchgate.net Its ether linkage and aromatic rings can contribute to a high triplet energy and good morphological stability, which are essential for hosting blue phosphorescent emitters—a key challenge in OLED technology. researchgate.net

The true utility of this compound in this context lies in its function as a synthetic intermediate. The 3-bromopropyl group serves as a reactive handle. google.com Chemists can use this alkyl halide for nucleophilic substitution or cross-coupling reactions to attach other functional groups, thereby constructing complex host materials. For instance, it can be used to link the phenoxyphenyl core to other aromatic systems like carbazoles, spirobifluorenes, or triazines, which are commonly used building blocks for OLED materials. researchgate.netresearchgate.net This synthetic versatility allows for the fine-tuning of the final molecule's electronic properties, such as the HOMO/LUMO energy levels, to ensure efficient charge injection and transport within the OLED device. nih.gov

Components in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) rely on a blend of electron-donating and electron-accepting materials to convert sunlight into electricity. oxinst.comossila.com The efficiency of these devices is highly dependent on the molecular structure of these components, which influences light absorption, charge separation, and transport. aimspress.comaimspress.com Donor-acceptor (D-A) conjugated polymers are a major focus of OPV research, as their properties can be systematically tuned. rsc.org

This compound can serve as a key building block for the synthesis of these donor polymers. The electron-rich phenoxyphenyl core can be incorporated into the main chain of a conjugated polymer, contributing to its hole-transporting (donor) properties. aimspress.comresearchgate.net The ether linkage can enhance solubility, which is a critical factor for processing these polymers from solution to form the active layer of a solar cell. aimspress.com

Application in Advanced Optical Materials

The inherent properties of the phenoxyphenyl group make this compound a candidate for developing materials with specific optical functions. Aromatic compounds are known to exhibit a high molar refraction, which is a key contributor to a high refractive index. researchgate.net

Refractive Index Modifiers

High refractive index polymers (HRIPs) are in demand for applications like advanced display components, optical lenses, and coatings for optoelectronic devices. researchgate.netresearchgate.net A common strategy to increase the refractive index of a polymer is to incorporate chemical groups with high molar refraction, such as aromatic rings, sulfur, or halogens (excluding fluorine). researchgate.net

Below is a table showing representative refractive index values for various polymer types, illustrating the range achievable in optical polymers. While not directly derived from the subject compound, it provides context for the values targeted in HRIP development. researchgate.netpolynetron.comgoogle.com

| Polymer Class | Example Monomer/Repeating Unit | Refractive Index (n_D) |

| Aromatic Urethane Acrylate (B77674) | Aromatic Urethane Tetraacrylate | 1.591 |

| Aromatic Polyphenol Acrylate | Aromatic Polyphenol Modified Diacrylate | 1.536 |

| Sulphur-modified Aromatic Acrylate | Sulphur modified aromatic triacrylate | 1.590 |

| Standard Acrylate | Poly(methyl methacrylate) | ~1.49 |

| Standard Polystyrene | Styrene | ~1.59 |

This table contains representative data for different classes of optical polymers to illustrate the impact of aromatic structures on the refractive index.

Fluorescent or Phosphorescent Tagging Agents in Materials

In materials science and biotechnology, fluorescent tags are used to label and visualize specific components or processes. This is typically achieved by using a molecule that has a reactive group (a linker) and a fluorescent core (a fluorophore). nih.gov The linker covalently attaches the stable, highly fluorescent part to a target of interest.

While this compound is not itself fluorescent, its 3-bromopropyl group is an excellent reactive linker. nih.gov The carbon-bromine bond is susceptible to nucleophilic substitution, allowing it to react readily with groups like thiols (-SH) or amines (-NH2) found on proteins, surfaces, or other materials. researchgate.netfigshare.com

A synthetic strategy would involve first attaching a known fluorophore (e.g., a rhodamine, cyanine, or pyrene (B120774) derivative) to the phenyl ring of the this compound scaffold. The resulting molecule would be a stable, functional probe. This probe could then be used to tag a material or biological sample by reacting its bromopropyl group with the target, forming a stable covalent bond. The phenoxyphenyl ether portion of the linker ensures a rigid and stable connection, preventing the fluorophore from being quenched and allowing for clear visualization. nih.gov

Role in Advanced Separations Technologies (e.g., membrane science)

Polymer membranes are a critical technology for energy-efficient gas separation, water purification, and other industrial processes. bohrium.comresearchgate.net The performance of these membranes depends on their ability to selectively allow certain molecules to pass while blocking others. This is governed by the chemistry of the polymer material. scispace.com

This compound can be used to create or modify membranes for enhanced separation performance. The 3-bromopropyl group is a versatile anchor for surface modification via "grafting" techniques. researchgate.netosti.gov In a "grafting-from" approach, the compound could be first attached to the surface of a porous support. The bromine atom can then be used to initiate a polymerization reaction, growing polymer chains directly off the surface to create a dense, selective layer. osti.gov

Alternatively, in a "grafting-to" method, polymers containing groups reactive towards the bromide could be attached to a membrane pre-functionalized with this compound. researchgate.net The phenoxyphenyl group itself can improve separation properties. Its bulky, aromatic nature can fine-tune the free volume within the polymer structure, which is crucial for separating gases based on size. mdpi.com Furthermore, its hydrophobic character can be advantageous in separations involving non-polar molecules or in preventing membrane fouling. Polymers incorporating phenoxyphenyl groups have been investigated for gas separations like O₂/N₂ and CO₂/CH₄. bohrium.commdpi.com Perfluorinated polymers, known for their unique gas separation abilities, also highlight the importance of specialized chemical structures in membrane design. mdpi.com

Influence on Material Properties (e.g., thermal stability, mechanical strength)

Research into polymers synthesized using this compound has demonstrated notable improvements in key material properties. The bulky phenyl ether groups can increase the glass transition temperature (Tg) of the polymer, which is a critical indicator of its thermal stability. A higher Tg signifies that the material can withstand higher operating temperatures without losing its structural integrity. The bromine atom on the propyl chain also offers a reactive site for further crosslinking or functionalization, which can lead to the formation of a more robust and thermally stable polymer network.

Advanced Analytical Methodologies for Characterization and Detection of P 3 Bromopropylphenyl Phenyl Ether

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For 4-(3-bromopropoxy)biphenyl, this technique would provide precise information on its molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

While a specific crystal structure for 4-(3-bromopropoxy)biphenyl is not publicly available in crystallographic databases, data from closely related structures offer significant insights into its expected solid-state characteristics. For instance, the analysis of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene, which contains the identical 4-(3-bromopropoxy)phenyl moiety, reveals key structural features. researchgate.net This compound crystallizes in a monoclinic system, and its analysis points to specific intermolecular interactions, such as Br···Br contacts, which may also be present in the crystal structure of 4-(3-bromopropoxy)biphenyl. researchgate.net

Furthermore, studies on other biphenyl (B1667301) derivatives, such as (2E)-3-(biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one, provide data on the planarity and torsion angles of the biphenyl system. nih.gov In many biphenyl structures, the two phenyl rings are twisted with respect to each other, and the degree of this twist can be influenced by the substituents and crystal packing forces. nih.govnih.gov

A hypothetical set of crystallographic data for 4-(3-bromopropoxy)biphenyl, based on known related compounds, is presented below.

| Parameter | Expected Value | Reference Compound Example |

| Crystal System | Monoclinic or Orthorhombic | Monoclinic, P21/c for a related diazene (B1210634) derivative researchgate.net |

| Space Group | P2₁/c or similar centrosymmetric group | Pca2₁ for a non-centrosymmetric biphenyl derivative nih.gov |

| a (Å) | 10 - 27 | 26.530 researchgate.net |

| b (Å) | 5 - 15 | 14.7743 for a brominated phosphonium (B103445) salt researchgate.net |

| c (Å) | 15 - 37 | 18.9737 researchgate.net |

| β (°) | 90 - 105 | 102.85 researchgate.net |

| V (ų) | 1400 - 3000 | 1461.8 researchgate.net |

| Z (molecules/unit cell) | 4 | 4 researchgate.net |

| Key Interactions | van der Waals forces, potential Br···Br contacts, C-H···π interactions | Short Br···Br contacts of 3.6989 (14) Å observed researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating 4-(3-bromopropoxy)biphenyl from impurities, starting materials, and by-products, as well as for assessing its purity.

HPLC is a primary tool for the analysis of non-volatile compounds like 4-(3-bromopropoxy)biphenyl. The choice of stationary phase is critical for achieving optimal separation. Given the aromatic nature of the biphenyl and ether groups, stationary phases that allow for π-π interactions are particularly effective.

Biphenyl and phenyl-hexyl columns are often superior to standard C18 columns for separating aromatic compounds, offering enhanced selectivity. chromatographyonline.comqub.ac.uk A reversed-phase HPLC method would be the standard approach, where a polar mobile phase is used with a non-polar stationary phase. Gradient elution, where the mobile phase composition is changed over time, is typically employed to achieve a good resolution of all components in a mixture within a reasonable timeframe.

A representative set of HPLC conditions for the purity assessment of 4-(3-bromopropoxy)biphenyl is outlined in the following table.

| Parameter | Typical Conditions |

| Column | Biphenyl or Phenyl-Hexyl phase, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm or ~280 nm |

| Injection Volume | 10 µL |

For compounds with sufficient thermal stability and volatility, Gas Chromatography (GC) is a high-resolution separation technique. 4-(3-bromopropoxy)biphenyl is amenable to GC analysis. The selection of the GC column's stationary phase is based on the polarity of the analyte. A mid-polarity phase, such as one containing phenyl and cyanopropyl groups, or a specialized phase like β-DEX™ for specific separations, would be suitable.

The sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through the column. The column is housed in an oven with a programmable temperature profile to ensure the efficient separation of components with different boiling points. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity.

Below are typical GC parameters for the analysis of 4-(3-bromopropoxy)biphenyl.

| Parameter | Typical Conditions |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow of 1-2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC, LC-MS/MS)

For the analysis of 4-(3-bromopropoxy)biphenyl in complex matrices or for the detection of trace-level impurities, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful. After separation by HPLC, the analyte enters the mass spectrometer. In the ion source (e.g., Electrospray Ionization - ESI), molecules are ionized. The precursor ion corresponding to the protonated molecule or an adduct of 4-(3-bromopropoxy)biphenyl is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

A sensitive LC-MS/MS method was developed for the determination of a related compound, 4'-bromomethyl-2-cyanobiphenyl, which serves as a good model. nih.gov The parameters from such a method can be adapted for 4-(3-bromopropoxy)biphenyl.

| Parameter | Typical Conditions for LC-MS/MS |

| LC System | |

| Column | Biphenyl or C18, e.g., InertSustain AQ-C18, 250 x 4.6 mm, 5 µm nih.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition | [M+H]⁺ → specific fragment ions (e.g., loss of the bromopropyl group) |

| Ion Source Voltage | ~3500 V nih.gov |

| Nebulizer Gas | Nitrogen nih.gov |

Two-dimensional gas chromatography (GCxGC) offers another layer of separation power, ideal for resolving co-eluting peaks in highly complex samples. It uses two columns with different stationary phases connected by a modulator. This technique would be particularly useful for identifying isomeric impurities of 4-(3-bromopropoxy)biphenyl.

Quantitative Analysis Methods (e.g., External Standard, Internal Standard)

Accurate quantification of 4-(3-bromopropoxy)biphenyl is achieved using calibration methods in conjunction with the chromatographic techniques described above.

The External Standard method is the most straightforward approach. It involves creating a calibration curve by analyzing a series of standards with known concentrations of the pure compound. The response (e.g., peak area) is plotted against concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. For this method to be accurate, the injection volume must be highly reproducible.

The Internal Standard method provides higher precision and accuracy by compensating for variations in sample preparation and injection volume. A known amount of a different, non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. A suitable internal standard for 4-(3-bromopropoxy)biphenyl would be a structurally similar compound with a different retention time, such as a deuterated analog or another biphenyl derivative not present in the sample.

Validation of these quantitative methods, as per ICH guidelines, involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For instance, in the analysis of a related brominated biphenyl, a linear relationship (correlation coefficient > 0.999) was established, and low LOD and LOQ values were achieved, demonstrating the method's sensitivity. researchgate.net

Catalytic Roles and Ligand Chemistry of P 3 Bromopropylphenyl Phenyl Ether Derivatives

Use as a Ligand Precursor in Transition Metal Catalysis

The primary application of p-3-bromopropylphenyl phenyl ether in transition metal catalysis is as a precursor to phosphine (B1218219) ligands. The synthesis of such ligands is typically achieved through the reaction of the bromopropyl group with a metal phosphide, such as lithium diphenylphosphide (LiPPh2) or sodium diphenylphosphide (NaPPh2). This nucleophilic substitution reaction results in the formation of a new phosphorus-carbon bond, yielding the tertiary phosphine ligand, (3-(4-phenoxyphenyl)propyl)diphenylphosphine.

This ligand can then be coordinated to a variety of transition metals, including but not limited to palladium, rhodium, nickel, and platinum, to form catalytically active complexes. The general synthetic route for these complexes involves the reaction of the phosphine ligand with a suitable metal precursor, such as a metal halide or a metal complex with labile ligands.

The lipophilic nature of the phenyl ether and diphenylphosphine moieties often imparts good solubility to the resulting metal complexes in common organic solvents, a desirable characteristic for homogeneous catalysis. The flexible propyl linker allows the phosphine group to adopt various coordination geometries around the metal center, which can influence the catalytic activity and selectivity of the complex.

While specific research on the catalytic applications of (3-(4-phenoxyphenyl)propyl)diphenylphosphine is not extensively documented in peer-reviewed literature, the structural motifs are present in ligands used for various cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the ligand, influenced by the phenoxy group, can modulate the electron density at the metal center, thereby tuning its reactivity.

Organocatalytic Applications of Modified this compound Structures

Beyond its role in forming ligands for transition metals, derivatives of this compound have potential in the field of organocatalysis. The bromopropyl group can be functionalized with various organic moieties that can act as organocatalysts. For instance, reaction with chiral amines or thioureas could yield bifunctional catalysts capable of promoting asymmetric reactions.

While direct applications of this compound derivatives as organocatalysts are not prominently reported, the underlying principle of using a flexible linker to attach a catalytic group to an aromatic backbone is a common strategy in organocatalyst design. This approach allows for the creation of a specific steric and electronic environment around the catalytic site.

Role in Chiral Catalysis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Derivatives of this compound can be envisioned as scaffolds for chiral ligands. Chirality can be introduced in several ways:

P-Chiral Phosphines: Synthesis of a phosphine ligand where the phosphorus atom itself is a stereocenter. This is a more synthetically challenging but often highly effective approach in asymmetric catalysis.

Backbone Chirality: Modification of the phenyl ether backbone or the propyl chain with chiral substituents.

Chiral Auxiliary: Attachment of a known chiral moiety to the phosphine group or elsewhere on the molecule.